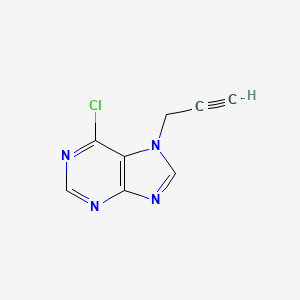
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans” is likely a cyclobutane derivative, which means it contains a cyclobutane group - a ring of four carbon atoms. It also has an isocyanate group (-N=C=O), a carboxylate ester group (-COOCH3), and the “trans” indicates that these groups are likely on opposite sides of the cyclobutane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the isocyanate and carboxylate ester groups. This could potentially be achieved through a series of reactions including cyclization, nucleophilic substitution, and esterification .Molecular Structure Analysis
The cyclobutane ring in the molecule is a cyclic alkane, and its conformation could be analyzed based on principles of stereochemistry . The presence of the isocyanate and ester groups will also influence the overall molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isocyanate group is known to participate in various reactions, often with nucleophiles . The ester group could undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. For example, the presence of polar groups like isocyanate and ester could impact the compound’s solubility, boiling point, and melting point .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves the reaction of a cyclobutane derivative with an isocyanate reagent in the presence of a catalyst.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methyl alcohol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydride", "Diethyl ether", "Toluene", "Isocyanate reagent" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride in the presence of triethylamine.", "The resulting acid chloride is then reacted with methyl alcohol to form the corresponding ester, methyl cyclobutane-1-carboxylate.", "Methyl cyclobutane-1-carboxylate is then treated with sodium hydride in diethyl ether to form the corresponding cyclobutane carboxylate anion.", "The cyclobutane carboxylate anion is then reacted with the isocyanate reagent in toluene to form the desired product, methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans." ] } | |
CAS-Nummer |
2649079-06-9 |
Produktname |
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)